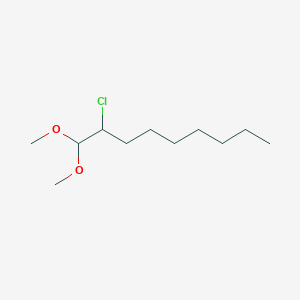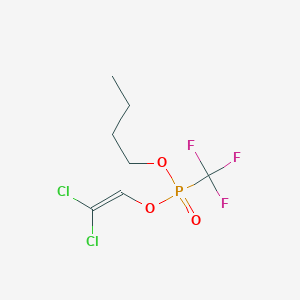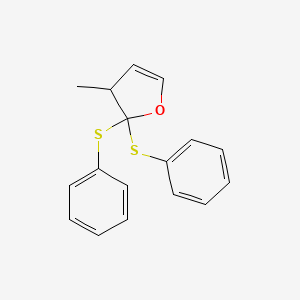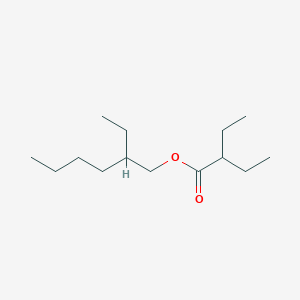
Ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate can be achieved through the Erlenmeyer-Plöchl azlactone synthesis method . This classical process involves the condensation of an amino acid with an aldehyde and an acyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazole products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one
- 4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one
Uniqueness
Ethyl 2-phenyl-1,3-oxazol-5-yl octanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90251-17-5 |
|---|---|
Fórmula molecular |
C19H23NO5 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-O-ethyl 8-O-(2-phenyl-1,3-oxazol-5-yl) octanedioate |
InChI |
InChI=1S/C19H23NO5/c1-2-23-16(21)12-8-3-4-9-13-17(22)24-18-14-20-19(25-18)15-10-6-5-7-11-15/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3 |
Clave InChI |
RDCXIHFKHSBARZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCC(=O)OC1=CN=C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)




![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)



![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)
![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)
